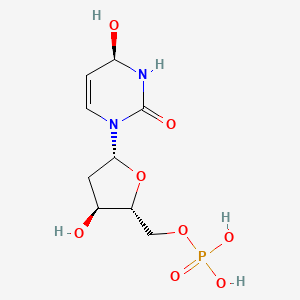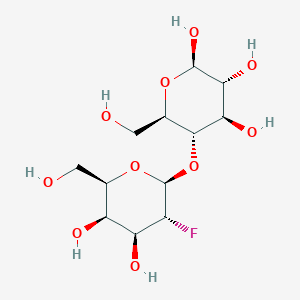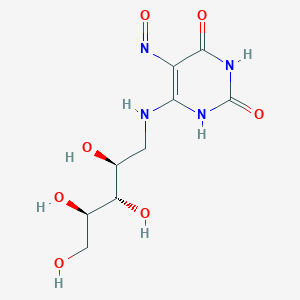![molecular formula C10H20O6P2S B10776730 S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate is an organic compound belonging to the class of acyclic monoterpenoids. It is a small molecule with a chemical formula of C10H20O6P2S and a molecular weight of 330.275 g/mol . This compound is characterized by its unique structure, which includes a monoterpenoid backbone and a thiophosphate group.
Vorbereitungsmethoden
The synthesis of S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate typically involves the reaction of a suitable monoterpenoid precursor with thiophosphoric acid derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Preparation of the monoterpenoid precursor, such as geraniol or nerol, through extraction or chemical synthesis.
Step 2: Reaction of the monoterpenoid precursor with thiophosphoric acid derivatives, such as thiophosphoryl chloride, in the presence of a base like pyridine or triethylamine.
Analyse Chemischer Reaktionen
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiophosphate group can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted derivatives.
Wissenschaftliche Forschungsanwendungen
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes involved in prenylation processes, such as prenyltransferases. By inhibiting or modulating these enzymes, the compound can affect various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate can be compared with other similar compounds, such as:
Geranyl thiophosphate: Similar in structure but lacks the specific thiophosphate group.
Neryl thiophosphate: Another related compound with a different isomeric form of the monoterpenoid backbone.
Farnesyl thiophosphate: A longer-chain monoterpenoid with similar functional groups but different biological activities.
Eigenschaften
Molekularformel |
C10H20O6P2S |
|---|---|
Molekulargewicht |
330.28 g/mol |
IUPAC-Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl]sulfanyl-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C10H20O6P2S/c1-9(2)5-4-6-10(3)7-8-19-18(14,15)16-17(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7- |
InChI-Schlüssel |
AKIXWSDUEPPMKM-YFHOEESVSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CSP(=O)(O)OP(=O)(O)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)

![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)

![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)

![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)

